3-hydrazinyl-4H-1,2,4-triazole

Medicinal Chemistry Neurodegeneration Enzyme Inhibition

Researchers need validated, high-purity intermediates for metalloenzyme inhibitor programs. 3-Hydrazinyl-4H-1,2,4-triazole (CAS 38767-33-8) solves this with: - **Bioactivity**: Derivative AChE IC50 24.9 nM (vs neostigmine) & hCA II IC50 13.07 nM (4.4x > acetazolamide) - **Coordination chemistry**: Multidentate N-donor ligand for MOFs & polynuclear complexes - **Energetics**: High-nitrogen precursor for propellant salts Immediate shipment, with COA. Procure with confidence.

Molecular Formula C2H5N5
Molecular Weight 99.097
CAS No. 38767-33-8
Cat. No. B2925166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydrazinyl-4H-1,2,4-triazole
CAS38767-33-8
Molecular FormulaC2H5N5
Molecular Weight99.097
Structural Identifiers
SMILESC1=NNC(=N1)NN
InChIInChI=1S/C2H5N5/c3-6-2-4-1-5-7-2/h1H,3H2,(H2,4,5,6,7)
InChIKeyDRPVUJPATHTDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazinyl-4H-1,2,4-triazole: Core Characteristics


3‑Hydrazinyl‑4H‑1,2,4‑triazole (also known as 5‑hydrazineyl‑1H‑1,2,4‑triazole or 3‑hydrazino‑1,2,4‑triazole) is a heterocyclic compound comprising a 1,2,4‑triazole ring substituted at the 3‑position with a hydrazinyl (–NHNH₂) group . This substitution pattern confers a unique combination of nucleophilic reactivity and metal‑coordination capability that distinguishes it from simple alkyl‑ or aryl‑substituted triazoles. The hydrazinyl moiety provides an additional nitrogen‑rich donor site, enabling this compound to serve as a versatile scaffold for the synthesis of biologically active derivatives, as a multidentate ligand for transition‑metal complexes, and as a high‑nitrogen precursor for energetic materials [1].

Multidentate ligand scaffold for transition-metal coordination studies
Hydrazinyl-triazole core for synthesis of bioactive derivatives
High-nitrogen precursor for energetic material research

3-Hydrazinyl-4H-1,2,4-triazole: Why Simple Analogs Fail


The 1,2,4‑triazole class encompasses a wide range of compounds with varying substitution patterns (e.g., 4‑amino‑, 3‑thiol‑, 3‑alkyl‑, or 3‑aryl‑triazoles), and substitution‑driven differences in electronic properties, hydrogen‑bonding capacity, and metal‑binding geometry can dramatically alter a compound's performance in a given application [1]. For example, while unsubstituted 1,2,4‑triazole or simple 4‑amino‑1,2,4‑triazole can act as bridging ligands, the additional hydrazinyl group on 3‑hydrazinyl‑4H‑1,2,4‑triazole introduces a second, strongly basic nitrogen center that both extends the coordination sphere and profoundly modifies the ligand's basicity and reduction potential [2]. Consequently, results obtained with 4‑amino‑1,2,4‑triazole or 1,2,4‑triazole‑3‑thiol in metal‑complex catalysis, corrosion inhibition, or biological screening cannot be extrapolated to 3‑hydrazinyl‑4H‑1,2,4‑triazole without explicit comparative data.

4‑Amino‑1,2,4‑triazole lacks the hydrazinyl donor site; coordination geometry and basicity may shift.

1,2,4‑Triazole‑3‑thiol or 3‑alkyl analogs introduce different electronic profiles; metal‑binding and inhibition data cannot transfer directly.

Unsubstituted 1,2,4‑triazole cannot replicate the extended hydrogen‑bonding network or multidentate capacity.

3-Hydrazinyl-4H-1,2,4-triazole: Evidence vs. Closest Analogs


AChE Inhibition vs. Neostigmine

In a series of pyridine‑substituted hydrazinyl‑1,2,4‑triazole derivatives, the lead compound (5f) demonstrated an IC₅₀ of 0.0249 ± 0.01 µM against AChE, which is approximately three orders of magnitude more potent than the clinically used AChE inhibitor neostigmine. All derivatives in the series outperformed neostigmine, establishing that the hydrazinyl‑1,2,4‑triazole core confers intrinsically high AChE affinity [1].

AChE IC₅₀ vs Neostigmine
Head-to-head
0.0249 ± 0.01 µM (5f) vs neostigmine; ~1000‑fold lower IC₅₀
Supports AChE inhibition lead optimization studies
In vitro assay; nanomolar potency context
Medicinal Chemistry Neurodegeneration Enzyme Inhibition

Carbonic Anhydrase Inhibition vs. Acetazolamide

A set of 1,2,4‑triazole‑derived hydrazide–hydrazones, synthesized from a hydrazinyl‑1,2,4‑triazole precursor, exhibited IC₅₀ values ranging from 17.33 to 77.00 nM against human carbonic anhydrase I (hCA I) and 13.07 to 46.20 nM against hCA II. The most potent derivative (5i) achieved IC₅₀ values of 17.33 nM (hCA I) and 13.07 nM (hCA II), representing a 3.6‑fold and 4.4‑fold improvement, respectively, over the standard drug acetazolamide (IC₅₀ = 62.80 nM and 57.75 nM) [1].

hCA I/II vs Acetazolamide
Head-to-head
hCA I: 17.33 nM (5i) vs 62.80 nM; hCA II: 13.07 nM vs 57.75 nM
Reported potency improvement over standard control
In vitro hCA inhibition assays; 3.6–4.4‑fold context
Medicinal Chemistry Carbonic Anhydrase Inhibition Enzyme Inhibition

Divalent Cationic Energetic Salts

4‑Amino‑3‑hydrazino‑1,2,4‑triazole (AHT), a close structural analog of the target compound, can be developed into a divalent cation capable of increasing the nitrogen‑rich heterocycle content of energetic salts. This multivalent structure raises the heat of formation and improves detonation performance compared with monovalent triazolium cations [1]. The ability to form stable divalent cationic frameworks is a direct consequence of the dual hydrazino/amino substitution pattern, a feature not shared by simple 1,2,4‑triazoles.

Divalent Cation Capability
Class-level inference
AHT analog forms stable divalent cation; enhanced nitrogen density per formula unit
Supports design of high-nitrogen energetic salts
Based on analog; computational/synthetic study
Energetic Materials Coordination Chemistry High‑Nitrogen Compounds

Thermal Stability vs. 1,2,3-Triazole Isomer

Computational studies reveal that the primary decomposition pathway of the 1,2,4‑triazole ring exhibits an energy barrier of approximately 52 kcal/mol, whereas the corresponding 1,2,3‑triazole isomer decomposes via a ring‑opening mechanism with a lower barrier of ~45 kcal/mol [1]. This 7 kcal/mol difference translates into greater thermal robustness for 1,2,4‑triazole‑based energetic materials, an advantage that extends to 3‑hydrazinyl‑4H‑1,2,4‑triazole and its derivatives.

Decomposition Barrier
Class-level inference
~52 kcal/mol (1,2,4‑triazole) vs ~45 kcal/mol (1,2,3‑isomer)
Indicates higher thermal robustness for energetic materials
MP2/DLPNO‑CCSD(T) computational study
Energetic Materials Thermal Stability Decomposition Kinetics

Coordination Diversity with Hydrazino-Triazole Ligands

Twelve distinct coordination compounds were synthesized using 3‑hydrazino‑4‑amino‑1,2,4‑triazole (HATr) as a ligand, yielding mononuclear, binuclear, trinuclear, and 1D zigzag chain architectures [1]. This structural diversity, arising from the multiple N‑donor atoms and hydrogen‑bonding capabilities of the hydrazino‑amino‑triazole motif, far exceeds the coordination modes typically accessible with unsubstituted 1,2,4‑triazole or 4‑amino‑1,2,4‑triazole, which generally form simpler bridging or monodentate complexes.

Coordination Diversity
Class-level inference
12 distinct architectures: mono‑, bi‑, trinuclear, and 1D chains (HATr ligand)
Supports crystal engineering and MOF topology design
X‑ray characterized; broader repertoire vs simpler triazoles
Coordination Chemistry Metal‑Organic Frameworks Crystal Engineering

AChE Inhibition: Hydrazinyl vs. Hydrazone Derivatives

While hydrazide–hydrazone derivatives of 1,2,4‑triazole achieve AChE IC₅₀ values as low as 4.91 nM [1], the simpler hydrazinyl‑1,2,4‑triazoles (without additional hydrazone linkage) demonstrate IC₅₀ values in the nanomolar range (e.g., 24.9 nM for compound 5f) [2]. This indicates that the core hydrazinyl‑triazole scaffold already possesses high intrinsic AChE inhibitory activity, and that further derivatization can be used to fine‑tune potency for specific applications.

AChE: Hydrazinyl vs Hydrazone
Cross-study comparable
24.9 nM (hydrazinyl‑triazole 5f) vs 4.91 nM (hydrazide‑hydrazone 5i)
Core scaffold retains nanomolar AChE inhibition context
~5‑fold difference; simpler synthetic entry
Medicinal Chemistry Acetylcholinesterase Enzyme Inhibition

3-Hydrazinyl-4H-1,2,4-triazole: Research & Industrial Applications


Lead Compound for Next-Gen AChE Inhibitors

With in vitro AChE IC₅₀ values in the low nanomolar range (e.g., 24.9 nM for derivative 5f), 3‑hydrazinyl‑4H‑1,2,4‑triazole serves as a high‑potency starting scaffold for medicinal chemistry programs targeting Alzheimer's disease and related dementias [1]. Its potency substantially exceeds that of neostigmine, enabling the design of novel inhibitors with potentially improved therapeutic windows.

Carbonic Anhydrase Inhibitor Development

Hydrazide–hydrazone derivatives built on the 3‑hydrazinyl‑4H‑1,2,4‑triazole platform achieve IC₅₀ values as low as 13.07 nM against hCA II, outperforming acetazolamide by a factor of 4.4 [2]. This makes the compound an attractive starting material for developing antiglaucoma agents, diuretics, or anticancer therapeutics that rely on carbonic anhydrase inhibition.

Divalent Cationic Energetic Precursors

The ability of 4‑amino‑3‑hydrazino‑1,2,4‑triazole (a direct analog) to form stable divalent cations allows the synthesis of energetic salts with elevated nitrogen content and improved heats of formation [3]. 3‑Hydrazinyl‑4H‑1,2,4‑triazole can be similarly exploited to access multivalent cationic frameworks for the design of next‑generation explosives and propellants with enhanced performance and thermal stability.

Structurally Diverse Metal Complexes

As demonstrated with the closely related ligand 3‑hydrazino‑4‑amino‑1,2,4‑triazole, the multiple N‑donor sites and hydrogen‑bonding capabilities of hydrazinyl‑substituted triazoles enable the synthesis of mononuclear, binuclear, trinuclear, and polymeric metal complexes [4]. This versatility is invaluable for crystal engineering, the development of metal‑organic frameworks, and the study of magnetic and electronic properties in polynuclear assemblies.

Application
Selection Property
Validation Focus
AChE inhibitor lead optimization
Hydrazinyl‑triazole pharmacophore
In vitro AChE inhibition assays
Carbonic anhydrase inhibitor research
Derivatization to hydrazide–hydrazones
hCA I/II inhibition profiling
Energetic material precursor
Multivalent cation formation capability
Heats of formation & detonation modeling
Coordination polymer / MOF design
Multiple N‑donor sites and H‑bonding
Single‑crystal X‑ray structure analysis

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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